Cy5-PEG3-TCO4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H69ClN4O6 |

|---|---|

Molecular Weight |

845.5 g/mol |

IUPAC Name |

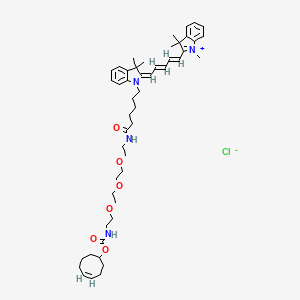

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C49H68N4O6.ClH/c1-48(2)40-23-16-18-25-42(40)52(5)44(48)27-13-9-14-28-45-49(3,4)41-24-17-19-26-43(41)53(45)32-20-10-15-29-46(54)50-30-33-56-35-37-58-38-36-57-34-31-51-47(55)59-39-21-11-7-6-8-12-22-39;/h6-7,9,13-14,16-19,23-28,39H,8,10-12,15,20-22,29-38H2,1-5H3,(H-,50,51,54,55);1H/b7-6-; |

InChI Key |

QDYUNNFQCUYELC-NAFXZHHSSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Application of Cy5-PEG3-TCO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Cy5-PEG3-TCO, a versatile tool in bioconjugation and cellular imaging. The unique combination of a vibrant cyanine 5 (Cy5) fluorophore, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a reactive trans-cyclooctene (TCO) group enables precise and efficient labeling of biomolecules in complex biological systems.

Core Structure of Cy5-PEG3-TCO

Cy5-PEG3-TCO is a heterobifunctional molecule meticulously designed for bioorthogonal chemistry. Its structure can be deconstructed into three key functional components:

-

Cyanine 5 (Cy5): A member of the cyanine dye family, Cy5 is a bright, far-red fluorescent dye. Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological applications as it minimizes autofluorescence from native cellular components.[1] The core of a cyanine dye consists of two nitrogen atoms connected by a conjugated polymethine chain.[1][2] For Cy5, this chain contains five methine groups, which dictates its specific absorption and emission properties.[1]

-

Polyethylene Glycol (PEG3): The PEG3 linker is a short, hydrophilic spacer composed of three repeating ethylene glycol units. The inclusion of this PEG linker serves several critical functions. It increases the overall water solubility of the molecule, which is often a challenge with hydrophobic fluorescent dyes.[3] This enhanced solubility improves its utility in aqueous biological buffers. Furthermore, the PEG spacer provides a flexible arm that reduces steric hindrance between the Cy5 dye and the conjugated biomolecule, helping to preserve the biological activity of the target.

-

Trans-cyclooctene (TCO): TCO is a strained alkene that is highly reactive in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions. This reactivity is driven by the significant ring strain of the trans-configured double bond within the eight-membered ring. The TCO group is bioorthogonal, meaning it does not react with naturally occurring functional groups found in biological systems, ensuring highly specific conjugation to a tetrazine reaction partner.

The precise arrangement of these components results in a molecule with the molecular formula C49H69ClN4O6.

Below is a diagram illustrating the modular structure of Cy5-PEG3-TCO.

References

Cy5-PEG3-TCO: A Comprehensive Technical Guide for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cy5-PEG3-TCO, a fluorescent labeling reagent crucial for advanced bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and key data to facilitate its effective use in the laboratory.

Core Chemical Properties and Specifications

Cy5-PEG3-TCO is a specialized chemical compound that integrates a cyanine 5 (Cy5) fluorophore, a tri-unit polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) moiety. This unique structure enables the highly specific and efficient fluorescent labeling of molecules containing a tetrazine group through a bioorthogonal reaction.

The key quantitative data for Cy5-PEG3-TCO are summarized in the table below for easy reference and comparison.

| Property | Specification | Reference |

| Molecular Formula | C₄₉H₆₉ClN₄O₆ | [1] |

| Molecular Weight | 845.55 g/mol | [1] |

| Appearance | Solid | [2] |

| Color | Purple to purplish-red | [2] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in DMSO and DMF | |

| Excitation Wavelength (λex) | ~646 - 651 nm | |

| Emission Wavelength (λem) | ~662 - 670 nm |

The Chemistry of Bioorthogonal Labeling: TCO-Tetrazine Ligation

The functionality of Cy5-PEG3-TCO is centered around the inverse-electron demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction occurs between the trans-cyclooctene (TCO) group of the Cy5-PEG3-TCO molecule and a tetrazine-functionalized target molecule.

The reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst. This makes it an ideal tool for labeling sensitive biological molecules in complex environments, including live cells. The reaction is irreversible and its progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

The inclusion of a hydrophilic PEG3 spacer in the Cy5-PEG3-TCO structure enhances its solubility in aqueous solutions and reduces steric hindrance, facilitating the labeling of large biomolecules such as proteins and antibodies.

Experimental Protocols

The following section provides a detailed methodology for a typical bioconjugation experiment using Cy5-PEG3-TCO to label a tetrazine-modified protein.

Materials and Reagents

-

Tetrazine-modified protein (in an amine-free buffer, e.g., PBS pH 7.4)

-

Cy5-PEG3-TCO

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns for purification

Experimental Workflow

The general workflow for labeling a tetrazine-modified molecule with Cy5-PEG3-TCO is a straightforward process involving reagent preparation, the labeling reaction, and subsequent purification of the final product.

Step-by-Step Procedure

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of Cy5-PEG3-TCO in anhydrous DMSO or DMF at a concentration of 1-10 mM.

-

Ensure the tetrazine-modified protein is in an appropriate amine-free buffer, such as PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris), a buffer exchange should be performed using a spin desalting column.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the tetrazine-modified protein with the Cy5-PEG3-TCO stock solution. A molar excess of Cy5-PEG3-TCO (typically 1.5 to 5-fold) is recommended to ensure efficient labeling.

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to avoid protein precipitation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 1-2 hours at 4°C, protected from light. The optimal incubation time may vary depending on the specific reactants and their concentrations.

-

-

Purification:

-

Following incubation, remove the unreacted Cy5-PEG3-TCO using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). This step is crucial to prevent interference from the free dye in downstream applications.

-

-

Analysis and Storage:

-

The success of the labeling reaction can be confirmed by methods such as SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the labeled protein will be visible under appropriate illumination. Spectroscopic analysis can also be used to determine the degree of labeling.

-

Store the purified, fluorescently labeled protein at 4°C, protected from light. For long-term storage, -20°C or -80°C is recommended.

-

Safety and Handling

According to the Safety Data Sheet, Cy5-PEG3-TCO is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, it is recommended to handle the compound with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of contact with eyes or skin, rinse thoroughly with water.

Stability and Storage

For optimal performance and to prevent degradation, Cy5-PEG3-TCO should be stored at -20°C in a dry, dark environment. When stored as a solution in an organic solvent, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. TCO compounds are known to have a finite shelf-life and should be used fresh for best results.

Signaling Pathway and Application Visualization

The primary application of Cy5-PEG3-TCO is in a pre-targeting strategy for live-cell imaging. This involves the initial targeting of a cell-surface receptor with a tetrazine-modified antibody, followed by the introduction of the Cy5-PEG3-TCO, which then specifically binds to the tetrazine, allowing for fluorescent visualization of the targeted cells.

References

The Kinetics of Cy5-PEG3-TCO Bioorthogonal Ligation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of TCO-Tetrazine Reactivity

The conjugation of a TCO moiety with a tetrazine is a form of "click chemistry" that proceeds without the need for a cytotoxic catalyst, such as copper.[1] This bioorthogonal reaction occurs efficiently in complex biological milieu without interfering with native biochemical processes.[1] The primary driving force for this rapid ligation is the high internal strain of the double bond within the TCO ring.[1]

The reaction mechanism is a two-step process:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1] This [4+2] cycloaddition forms a highly unstable, tricyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine linkage.[1]

The inclusion of a polyethylene glycol (PEG) spacer, such as the three-unit PEG in Cy5-PEG3-TCO, enhances the aqueous solubility of the molecule and can minimize steric hindrance, which is beneficial for biological applications.

Quantitative Kinetic Data

The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). The TCO-tetrazine ligation is renowned for its remarkably high k₂ values, which are orders of magnitude greater than many other bioorthogonal reactions. This allows for efficient labeling at low reactant concentrations, a critical feature for in vivo applications.

The table below summarizes reported k₂ values for various TCO and tetrazine pairs, providing a comparative landscape for the expected kinetics of Cy5-PEG3-TCO. The reaction rate is influenced by the specific substituents on both the TCO and tetrazine rings. Generally, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |

| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |

| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |

| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |

| Me₄Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |

| Various tetrazines | TCO | 1 - 1 x 10⁶ | Not specified |

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions such as temperature, pH, and the exact molecular structure of the reactants.

Experimental Protocols for Measuring Reaction Kinetics

Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction for a given application. The following are detailed protocols for two common methods used to measure the kinetics of fast bioorthogonal reactions like the TCO-tetrazine ligation.

Protocol 1: Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic tetrazine absorbance at approximately 510-550 nm is typically monitored.

1. Reagent Preparation:

-

Prepare stock solutions of the Cy5-PEG3-TCO and the tetrazine derivative (e.g., methyltetrazine) in a suitable solvent (e.g., DMSO).

-

Accurately determine the molar extinction coefficient of the tetrazine at its λmax in the desired reaction buffer (e.g., PBS, pH 7.4).

-

Prepare working solutions of the reactants in the reaction buffer. For pseudo-first-order kinetics, one reactant (e.g., TCO) should be in at least 10-fold excess.

2. Stopped-Flow Measurement:

-

Load the reactant solutions into separate syringes of the stopped-flow instrument.

-

Allow the solutions to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Initiate rapid mixing of the two solutions in the observation cell.

-

Monitor the decrease in absorbance of the tetrazine at its λmax over time. Data is typically collected for at least 5-7 half-lives.

3. Data Analysis:

-

Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (kobs).

-

The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the reactant in excess.

-

For second-order conditions (equimolar reactants), the data is fit to a second-order rate equation.

Protocol 2: LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS can be used to monitor the reaction by measuring the decrease in reactant concentration and the increase in product concentration over time. This method is particularly useful when spectrophotometric monitoring is not feasible.

1. Reaction Setup:

-

Prepare stock solutions of Cy5-PEG3-TCO and the tetrazine derivative in a suitable solvent.

-

Initiate the reaction by mixing the reactants at known concentrations in the desired buffer at a constant temperature.

2. Time-Point Quenching:

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction. This can be achieved by rapid dilution with a cold solvent (e.g., acetonitrile) or by adding a scavenger for one of the reactants.

3. LC-MS Analysis:

-

Analyze the quenched samples by LC-MS.

-

Develop a chromatographic method to separate the reactants and the product.

-

Use the mass spectrometer to identify and quantify the species based on their mass-to-charge ratio (m/z).

4. Data Analysis:

-

Plot the concentration of one of the reactants versus time.

-

Fit the data to the appropriate integrated rate law (first or second order) to determine the rate constant.

Visualizing the Reaction and Workflow

To further elucidate the principles and practical application of the Cy5-PEG3-TCO bioorthogonal reaction, the following diagrams have been generated.

Conclusion

The bioorthogonal reaction between Cy5-PEG3-TCO and tetrazine derivatives stands as a powerful tool for researchers in chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. While the precise second-order rate constant for Cy5-PEG3-TCO will depend on the specific tetrazine partner and reaction conditions, the data and protocols presented in this guide provide a robust framework for understanding, predicting, and quantifying the kinetics of this important bioorthogonal ligation.

References

understanding inverse electron demand Diels-Alder (iEDDA) with TCO

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Trans-Cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioorthogonal chemistry, enabling researchers to perform highly specific and rapid covalent bond formations in complex biological environments. Among the various dienophiles utilized in this reaction, trans-cyclooctene (TCO) and its derivatives have garnered significant attention due to their exceptional reactivity with tetrazine partners. This technical guide provides a comprehensive overview of the core principles of the TCO-iEDDA ligation, quantitative kinetic data, detailed experimental protocols, and visual workflows for its application in research and drug development.

Core Principles of the TCO-iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as the strained alkene TCO.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] The high ring strain of TCO raises the energy of its HOMO, leading to a smaller energy gap with the tetrazine's LUMO and consequently, exceptionally fast reaction rates.[2][3]

The mechanism proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate. This is followed by a rapid retro-Diels-Alder reaction that releases a molecule of nitrogen gas (N₂), driving the reaction forward and yielding a stable dihydropyridazine product.[3] This reaction is characterized by its bioorthogonality, meaning it proceeds with high selectivity and without interfering with native biological processes.

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the specific structures of the TCO and tetrazine reaction partners. Substituents on the tetrazine ring play a crucial role, with electron-withdrawing groups generally increasing the reaction rate. However, a balance must be struck, as highly reactive tetrazines can exhibit lower stability in aqueous environments. The choice of TCO isomer (axial vs. equatorial) can also influence kinetics.

Below are tables summarizing the second-order rate constants for the iEDDA reaction between various TCO derivatives and tetrazines.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | 9:1 MeOH/water | Not Specified |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 1140 | MeOH | Not Specified |

| axial-5-hydroxy-TCO | water-soluble dipyridyl-tetrazine | 80,200 | Water | 25 |

| equatorial-5-hydroxy-TCO | water-soluble dipyridyl-tetrazine | 22,600 | Water | 25 |

| s-TCO | 3,6-diphenyl-s-tetrazine | ~3,300,000 | Not Specified | Not Specified |

Table 1: Reaction rates of various TCO derivatives with different tetrazine partners.

| Tetrazine Substituent (R) | Stability in PBS (10h @ 37°C) | Second-Order Rate Constant (k₂) with TCO [M⁻¹s⁻¹] |

| Electron-donating groups | ~90% | 200 - 2000 |

| Hydrogen | ~70% | 30,000 |

| Pyrimidine (electron-withdrawing) | Low | High |

Table 2: Stability and reactivity of differently substituted tetrazines with TCO.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of TCO-iEDDA chemistry. Below are representative protocols for the synthesis of a common tetrazine, and for the conjugation of TCO to an antibody followed by tetrazine ligation.

Protocol 1: General Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

Materials:

-

2-cyanopyridine

-

Anhydrous hydrazine

-

Sulfur (optional catalyst)

-

Ethanol

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol. The reaction can be stirred at room temperature or gently heated (e.g., to 78°C) for 30 minutes to several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red color, indicating the formation of the tetrazine.

-

Purification: The crude product can be extracted with dichloromethane or purified directly by column chromatography on silica gel to yield the final product as a colored solid.

Protocol 2: Antibody-TCO Conjugation and Tetrazine Ligation

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Tetrazine-fluorophore conjugate

-

Spin desalting columns

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

-

TCO Conjugation: Add a 10-20 fold molar excess of TCO-NHS ester to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature.

-

Purification of TCO-labeled Antibody: Remove the unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

-

Tetrazine Ligation: Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. The reaction is typically complete within minutes at room temperature.

-

Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The final antibody-fluorophore conjugate is now ready for downstream applications.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key workflows and concepts related to the TCO-iEDDA reaction.

Caption: The reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between TCO and tetrazine.

Caption: A typical experimental workflow for labeling an antibody using TCO-iEDDA chemistry.

Caption: Logical workflow of a pre-targeting strategy for drug delivery or imaging using TCO-iEDDA.

Applications in Drug Development

The TCO-iEDDA ligation has found numerous applications in the field of drug development, primarily due to its ability to function in vivo.

-

Antibody-Drug Conjugates (ADCs): The "click-to-release" strategy utilizes the iEDDA reaction to trigger the release of a cytotoxic drug from an antibody carrier specifically at the tumor site. A TCO moiety linked to the drug via a self-immolative linker is reacted with a tetrazine, leading to the cleavage and activation of the drug. This approach enhances the therapeutic window by minimizing off-target toxicity.

-

Pre-targeted Radioimmunotherapy (PRIT) and PET Imaging: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target tissue. Subsequently, a much smaller, radiolabeled tetrazine is injected, which rapidly reacts with the pre-localized antibody and clears quickly from circulation, thereby improving the target-to-background ratio and reducing radiation exposure to healthy tissues.

-

In Vivo Chemistry: The rapid kinetics of the TCO-iEDDA reaction make it suitable for real-time tracking and imaging of biological processes in living organisms.

Stability and Optimization Considerations

A significant challenge in the application of TCO-iEDDA chemistry is the potential for the reactive trans-isomer of cyclooctene to isomerize to the more stable but significantly less reactive cis-isomer. This isomerization can be influenced by factors such as acidic conditions, the presence of copper ions, and photosensitivity. Therefore, careful handling and storage of TCO-containing reagents are essential. Efforts to improve the in vivo stability of TCO have led to the development of derivatives with enhanced stability and reactivity.

Conclusion

The inverse electron demand Diels-Alder reaction between trans-cyclooctene and tetrazine is a cornerstone of modern bioorthogonal chemistry. Its exceptionally fast kinetics, high specificity, and biocompatibility have established it as an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of the reaction mechanism, quantitative kinetics, and experimental protocols, as outlined in this guide, is crucial for the successful design and execution of experiments leveraging this powerful chemical ligation strategy. As research continues to refine the stability and reactivity of TCO and tetrazine pairs, the applications of iEDDA in medicine and biology are expected to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Cy5-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of bioconjugation and targeted therapeutics, the Cy5-PEG3-TCO molecule has emerged as a critical tool for fluorescent labeling and bioorthogonal chemistry. Its utility, however, is fundamentally governed by its behavior in aqueous environments. This technical guide provides an in-depth analysis of the solubility and stability of Cy5-PEG3-TCO in commonly used aqueous buffers, offering a comprehensive resource for researchers aiming to optimize their experimental design and ensure the reliability of their results.

Understanding the Components of Cy5-PEG3-TCO

The physicochemical properties of Cy5-PEG3-TCO are a composite of its three key components:

-

Cy5 (Cyanine 5): A bright, far-red fluorescent dye. For enhanced aqueous solubility, it is often sulfonated (sulfo-Cy5).

-

PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker that significantly enhances the water solubility of the entire molecule and reduces non-specific binding.

-

TCO (trans-Cyclooctene): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines, a cornerstone of "click chemistry."

The interplay of these components dictates the molecule's performance in aqueous media.

Aqueous Solubility of Cy5-PEG3-TCO

The inclusion of a hydrophilic PEG linker and, typically, sulfonate groups on the Cy5 dye ensures that Cy5-PEG3-TCO is highly soluble in a variety of aqueous buffers commonly used in biological research.

Key Factors Influencing Solubility:

-

PEG Linker: Polyethylene glycol chains are well-known for their ability to increase the hydrophilicity and water solubility of conjugated molecules.[1] The PEG3 linker in Cy5-PEG3-TCO contributes significantly to its favorable solubility profile.

-

Sulfonation of Cy5: The presence of sulfonate groups on the cyanine dye core dramatically increases its polarity and, consequently, its solubility in aqueous solutions. Sulfo-Cy5 derivatives are readily soluble in water, DMSO, and DMF.[2][3]

While specific quantitative solubility data for Cy5-PEG3-TCO is not extensively published, the collective properties of its components strongly suggest a high degree of solubility in buffers such as Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS), and HEPES buffers.

Stability of Cy5-PEG3-TCO in Aqueous Buffers

The stability of Cy5-PEG3-TCO is a critical consideration for its storage and use in experimental settings. The primary stability concerns revolve around the potential degradation of the Cy5 fluorophore and the isomerization of the TCO moiety.

Stability of the Cy5 Fluorophore

The Cy5 dye is generally robust, but its fluorescence and chemical integrity can be affected by several factors.

-

pH: The fluorescence intensity of Cy5 is largely independent of pH in the range of 3.5 to 8.3.[4] However, at pH values above 8.0, the chemical stability of the dye can be compromised, leading to degradation.[4]

-

Photostability: Like all fluorophores, Cy5 is susceptible to photobleaching upon prolonged exposure to excitation light. The photostability can be influenced by the composition of the buffer and the presence of oxygen. The use of antifade reagents or oxygen scavenging systems can mitigate photobleaching during fluorescence microscopy.

-

Temperature: Higher temperatures can accelerate the degradation of organic dyes. For long-term storage, it is recommended to keep Cy5-containing solutions at -20°C and protected from light.

Stability of the PEG Linker

Polyethylene glycol linkers are generally considered stable and do not typically represent a point of failure under standard aqueous buffer conditions.

Stability of the TCO Moiety

The trans-cyclooctene (TCO) group is the most chemically sensitive part of the molecule. Its high ring strain, which is essential for its rapid reactivity with tetrazines, also makes it susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form.

-

Isomerization: This isomerization is the primary pathway for the deactivation of the TCO group and can be influenced by several factors. While generally stable in aqueous buffers for extended periods, the presence of certain agents can accelerate this process.

-

Effect of Thiols: TCO can undergo isomerization in the presence of thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, which are common components in protein research. This isomerization is thought to proceed through a radical-mediated pathway. The rate of isomerization is dependent on the thiol concentration and pH.

-

Temperature: Elevated temperatures can increase the rate of TCO isomerization.

-

Long-Term Storage: For long-term storage, TCO-containing compounds should be stored as a solid at -20°C. Aqueous stock solutions should be freshly prepared or stored in aliquots at -80°C for short periods.

Table 1: Summary of TCO Stability in Various Conditions

| TCO Derivative | Condition | Observation | Reference |

| TCO-functionalized molecules | Aqueous buffered media, pH 7.5, 4°C | Stable for weeks | |

| d-TCO | Phosphate buffered D₂O (pD 7.4) | No isomerization or decomposition noted after 14 days | |

| d-TCO | Human serum, room temperature | >97% trans after 4 days | |

| TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours | |

| TCO | 0.12 µM 3-mercapto-2-pentanone in phosphate buffer | Half-life of 0.6 hours |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the kinetic solubility of Cy5-PEG3-TCO in a buffer of interest.

Materials:

-

Cy5-PEG3-TCO

-

Anhydrous DMSO

-

Aqueous buffer of interest (e.g., PBS, Tris, HEPES)

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Plate shaker

-

Nephelometer or UV-Vis spectrophotometer

Procedure:

-

Prepare Stock Solution: Dissolve Cy5-PEG3-TCO in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Add Buffer: Add the aqueous buffer to each well to achieve a range of final concentrations. Ensure the final DMSO concentration is low (e.g., ≤2%) to minimize its effect on solubility.

-

Equilibration: Cover the plate and shake at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Measurement:

-

Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the presence of undissolved particles.

-

Direct UV Method: For clear solutions, measure the absorbance of the solution in each well at the absorbance maximum of Cy5 (~646 nm) using a UV-Vis spectrophotometer.

-

-

Data Analysis: Plot the measured signal (scattering or absorbance) against the compound concentration. The point at which the signal plateaus or deviates from linearity indicates the kinetic solubility limit.

Protocol for Assessing Stability of Cy5-PEG3-TCO

This protocol outlines a method to evaluate the stability of the Cy5 fluorophore and the TCO moiety over time in a specific aqueous buffer.

Materials:

-

Cy5-PEG3-TCO

-

Aqueous buffer of interest

-

UV-Vis spectrophotometer

-

Fluorometer

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Prepare a solution of Cy5-PEG3-TCO in the desired aqueous buffer at a known concentration (e.g., 10 µM). Protect the solution from light.

-

Incubation: Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots of the solution for analysis.

Analysis of Cy5 Stability:

-

Absorbance Measurement: Measure the full absorbance spectrum (e.g., 250-700 nm) of an aliquot using a UV-Vis spectrophotometer. A decrease in the absorbance at ~646 nm indicates degradation of the Cy5 chromophore.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum (e.g., exciting at ~646 nm and scanning emission from 660-750 nm) of an aliquot using a fluorometer. A decrease in fluorescence intensity indicates degradation or quenching of the fluorophore.

Analysis of TCO Stability (Isomerization):

-

HPLC Analysis: Inject an aliquot onto an HPLC system equipped with a C18 column.

-

Method: Use a suitable gradient of water and acetonitrile (both may contain 0.1% TFA) to separate the trans- and cis-cyclooctene isomers.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the TCO moiety absorbs (typically in the short UV range, e.g., 214 nm or 254 nm) or at the absorbance maximum of Cy5 (~646 nm). The cis isomer will typically have a different retention time than the trans isomer.

-

Quantification: Calculate the percentage of the remaining trans-TCO at each time point by integrating the respective peak areas.

Visualizations

Caption: Experimental workflows for assessing solubility and stability.

Caption: Factors influencing the stability of Cy5-PEG3-TCO.

Conclusion

The successful application of Cy5-PEG3-TCO in research and development hinges on a clear understanding of its behavior in aqueous solutions. The inherent properties of its sulfo-Cy5 and PEG components confer excellent aqueous solubility, facilitating its use in a wide array of biological buffers. The primary stability challenge lies in the potential isomerization of the TCO moiety, a process that can be accelerated by the presence of thiols and elevated temperatures. By following the detailed protocols and considering the stability factors outlined in this guide, researchers can confidently employ Cy5-PEG3-TCO, ensuring the integrity of their experiments and the reliability of their data.

References

role of the PEG3 linker in Cy5-TCO probes

An In-depth Technical Guide on the Core Role of the PEG3 Linker in Cy5-TCO Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical biology and targeted therapeutics, the precision and efficiency of molecular labeling are paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for these applications.[1][2] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (TCO).[3][4] This reaction is noted for its exceptionally fast kinetics and high specificity, making it ideal for in vivo imaging and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[5]

A typical fluorescent probe for these applications, such as a Cy5-TCO probe, consists of three main components: the cyanine 5 (Cy5) fluorophore for detection, the TCO moiety for reaction with a tetrazine-tagged target, and a linker that connects them. This guide focuses on the critical role of a specific linker: the short, hydrophilic triethylene glycol (PEG3) spacer. The inclusion of this linker is not a trivial design choice; it imparts crucial properties to the probe that significantly enhance its performance, solubility, and biocompatibility.

The Multifaceted Role of the PEG3 Linker

The PEG3 linker is a homobifunctional spacer composed of three ethylene glycol units. Its incorporation into a Cy5-TCO probe addresses several key challenges in bioconjugation and imaging.

Enhanced Hydrophilicity and Solubility

One of the most significant functions of the PEG3 linker is to increase the aqueous solubility of the overall probe. Both the Cy5 dye and the TCO group are inherently hydrophobic. In aqueous physiological environments, molecules with large hydrophobic surfaces tend to aggregate, which can lead to precipitation, reduced reactivity, and non-specific binding in biological assays.

The PEG3 linker is hydrophilic and flexible, which helps to shield the hydrophobic regions of the Cy5 and TCO moieties, preventing aggregation and ensuring the probe remains soluble and available for reaction. This improved solubility is critical for:

-

Preventing non-specific binding: Aggregated probes are more likely to stick to cells and proteins indiscriminately, leading to high background signals in imaging applications.

-

Improving pharmacokinetic properties: For in vivo applications, good water solubility is essential for efficient systemic delivery and distribution.

-

Ensuring reagent stability: Maintaining solubility prevents the probe from precipitating out of solution during storage and use.

Reduction of Steric Hindrance

The PEG3 linker acts as a flexible spacer, physically separating the bulky Cy5 fluorophore from the reactive TCO group. This separation is crucial because steric hindrance can impede the approach of the tetrazine-modified target to the TCO, thereby slowing down the reaction rate. By holding the reactive components apart, the linker ensures that the TCO moiety remains accessible, allowing the IEDDA reaction to proceed with its characteristic rapid kinetics.

Preservation of TCO Reactivity on Conjugated Biomolecules

When TCO is directly conjugated to a large biomolecule, such as an antibody, its reactivity can be compromised. Research has shown that a significant fraction of TCOs directly attached to antibodies can become "masked" or non-reactive, likely due to hydrophobic interactions with the protein surface.

Introducing TCO via a hydrophilic PEG linker dramatically mitigates this issue. The PEG chain helps to extend the TCO group away from the surface of the antibody, preventing it from being buried in hydrophobic pockets and ensuring it remains exposed to the solvent and accessible for reaction with tetrazine. This leads to a much higher density of functional, reactive TCOs per antibody, which can result in a more than five-fold enhancement in signal for imaging applications.

Quantitative Data and Reaction Parameters

| Parameter | Value | Reactants | Conditions | Source(s) |

| Second-Order Rate Constant (k) | ~1,000 M⁻¹s⁻¹ | Methyl-substituted tetrazine with TCO | Aqueous Media | |

| Second-Order Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazine with TCO | Aqueous Media | |

| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | General TCO and Tetrazine | Aqueous Media | |

| Second-Order Rate Constant (k) | ~2,000 M⁻¹s⁻¹ | Dipyridal tetrazine and TCO | 9:1 Methanol/Water | |

| Functional Density Improvement | > 5-fold | Antibody-TCO vs. Antibody-PEG-TCO | Cellular Flow Cytometry | |

| Reaction pH Range | 6.0 - 9.0 | General TCO and Tetrazine | PBS Buffer | |

| Reaction Temperature | Room Temperature (or 4°C, 37°C) | General TCO and Tetrazine | Varies by application | |

| Typical Reaction Time | 30 - 120 minutes | Protein-protein conjugation | Room Temperature |

Experimental Protocols and Methodologies

The use of a Cy5-PEG3-TCO probe typically follows a pretargeting strategy, where a TCO-modified biomolecule (e.g., an antibody) is administered first, followed by the fluorescent tetrazine probe. However, for the purpose of this guide, we will outline the reverse and more direct approach: labeling a tetrazine-modified protein with a Cy5-PEG3-TCO probe.

Protocol 1: Labeling of a Tetrazine-Modified Protein with Cy5-PEG3-TCO

This protocol describes the reaction between a protein previously functionalized with a tetrazine group and the Cy5-PEG3-TCO probe.

Materials:

-

Tetrazine-modified protein (e.g., Antibody-Tetrazine)

-

Cy5-PEG3-TCO probe

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

-

Size-Exclusion Chromatography (SEC) system or spin desalting columns for purification

Procedure:

-

Reactant Preparation:

-

Prepare the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Immediately before use, prepare a stock solution of Cy5-PEG3-TCO in anhydrous DMSO or DMF to a concentration of 1-10 mM.

-

-

Ligation Reaction:

-

Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the Cy5-PEG3-TCO solution to the tetrazine-modified protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle mixing. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

-

-

Monitoring the Reaction (Optional):

-

The progress of the ligation can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm using a UV-Vis spectrophotometer.

-

-

Purification:

-

Once the reaction is complete, the resulting Cy5-labeled protein conjugate can be purified from the excess, unreacted Cy5-PEG3-TCO probe.

-

Use a spin desalting column or a size-exclusion chromatography (SEC) system equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization and Storage:

-

Confirm successful conjugation using SDS-PAGE (the labeled protein will be fluorescent) and UV-Vis spectroscopy (presence of both protein and Cy5 absorbance peaks).

-

Store the final conjugate at 4°C, protected from light.

-

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz DOT language illustrate the key structures and processes involved.

Caption: Structure of a Cy5-PEG3-TCO probe.

Caption: Experimental workflow for protein labeling.

Caption: Logical benefits of the PEG3 linker.

Conclusion

The PEG3 linker, while a small component of the Cy5-TCO probe, plays a pivotal and multifaceted role in its overall function and efficacy. By enhancing aqueous solubility, preventing aggregation, minimizing steric hindrance, and preserving the reactivity of the TCO moiety upon conjugation, the PEG3 linker transforms the probe into a robust and reliable tool for biological applications. For researchers and drug development professionals, understanding the function of this linker is key to designing effective bioconjugation strategies, achieving high-contrast in vivo imaging, and developing precisely targeted therapeutics. The rational inclusion of hydrophilic linkers like PEG3 is a clear example of how thoughtful molecular design leads to superior performance in complex biological systems.

References

An In-depth Technical Guide to Bioorthogonal Labeling Strategies for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the leading bioorthogonal labeling strategies used in live-cell imaging. Bioorthogonal chemistry enables the specific covalent modification of biomolecules in their native environment, offering a powerful toolkit for studying dynamic cellular processes with minimal perturbation.

Core Concepts of Bioorthogonal Chemistry

Bioorthogonal reactions are a class of chemical ligations that can occur within living systems without interfering with native biochemical processes.[1] This is achieved through the use of mutually reactive functional groups that are abiotic and do not cross-react with endogenous molecules. The process typically involves a two-step approach:

-

Metabolic or Genetic Incorporation of a Bioorthogonal Handle: A small, non-native chemical reporter group (e.g., an azide, alkyne, or strained alkene) is introduced into a target biomolecule. This can be accomplished through metabolic labeling, where cells are fed unnatural substrates that are incorporated into macromolecules like glycans, proteins, or lipids.[2][3] Alternatively, genetic code expansion can be used to site-specifically incorporate unnatural amino acids bearing bioorthogonal handles into proteins of interest.[1][4]

-

Bioorthogonal Ligation with a Probe: A probe molecule, typically conjugated to a fluorophore or an affinity tag, and bearing the complementary reactive group, is introduced to the biological system. The probe then specifically and covalently reacts with the bioorthogonal handle on the target biomolecule, enabling its visualization or isolation.

The key advantages of bioorthogonal labeling over traditional methods like fluorescent protein fusions include the use of small, minimally perturbing labels and the ability to label a wide range of biomolecules, not just proteins.

Key Bioorthogonal Reactions for Live-Cell Imaging

Three main classes of bioorthogonal reactions have gained widespread use for live-cell imaging due to their favorable kinetics and biocompatibility: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA), and the Staudinger Ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction between a cyclooctyne and an azide to form a stable triazole linkage. The reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed at physiological temperatures without the need for a toxic copper catalyst.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene) or an alkyne. This reaction is known for its exceptionally fast kinetics, making it ideal for labeling low-abundance biomolecules or capturing rapid dynamic processes.

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between a triarylphosphine and an azide. While generally slower than SPAAC and iEDDA, modifications to the phosphine reagent have been developed to enhance the reaction rate.

Quantitative Data Presentation

The choice of bioorthogonal reaction for a specific application depends on factors such as the desired reaction rate, the stability of the reagents, and the specific biological context. The following tables summarize key quantitative data for the most common bioorthogonal reactions to facilitate comparison.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Key Bioorthogonal Reactions

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |

| SPAAC | Catalyst-free, good biocompatibility. | ||

| BCN + Benzyl Azide | ~0.06 - 0.1 | Smaller size, lower lipophilicity. | |

| DIBO + Benzyl Azide | ~0.3 - 0.7 | Robust reactivity. | |

| DBCO + Benzyl Azide | ~0.6 - 1.0 | Generally the fastest kinetics among common cyclooctynes. | |

| [9+1]CPP + Benzyl Azide | 2.2 x 10⁻³ | Reactivity influenced by macrocycle size. | |

| m[9+1]CPP + Benzyl Azide | 9.6 x 10⁻³ | Increased strain enhances reaction rate. | |

| [11+1]CPP + Benzyl Azide | 4.5 x 10⁻⁴ | Larger macrocycle leads to slower kinetics. | |

| fluor[11+1]CPP + Benzyl Azide | 4.7 x 10⁻³ | Electronic modifications can significantly increase reaction rate. | |

| iEDDA | Exceptionally fast kinetics, suitable for low-abundance targets. | ||

| Norbornene + Tetrazine | ~1.9 | Slower kinetics compared to strained alkenes. | |

| TCO + Dipyridyl-Tetrazine | 22,600 - 80,200 | Very fast reaction, but TCO can isomerize in vivo. | |

| OBF₃ + Dipyridyl-Tetrazine | ~4.9 | Chemically-triggered reaction. | |

| Arylethynyltrifluoroborate + Dipyridyl-Tetrazine | up to 21 | Tunable kinetics based on substituents. | |

| Staudinger Ligation | Classic bioorthogonal reaction, generally slower kinetics. | ||

| (Diphenylphosphino)methanethiol + Azide | 7.7 x 10⁻³ | Traceless ligation forming a native amide bond. | |

| Perfluoroaryl Azide + Aryl Phosphine | up to 18 | Electron-withdrawing groups on the azide significantly increase the rate. |

Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.

Table 2: Typical Probe Concentrations and Incubation Times for Live-Cell Imaging

| Reaction Type | Probe | Typical Concentration | Typical Incubation Time |

| SPAAC | Cyclooctyne-Fluorophore | 10 - 50 µM | 15 - 60 min |

| iEDDA | Tetrazine-Fluorophore | 0.5 - 10 µM | 5 - 30 min |

| Staudinger Ligation | Phosphine-Fluorophore | 100 - 250 µM | 1 - 2 hours |

Experimental Protocols

This section provides detailed methodologies for key bioorthogonal labeling experiments in live cells.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac₄ManNAz and SPAAC

This protocol describes the metabolic incorporation of an azide-containing sugar into cell surface sialic acids, followed by fluorescent labeling via SPAAC.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluor 488)

-

Live-cell imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

Gently wash the cells twice with pre-warmed PBS to remove unincorporated Ac₄ManNAz.

-

Prepare a solution of the DBCO-fluorophore in live-cell imaging medium at a final concentration of 10-20 µM.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Imaging:

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove unreacted probe.

-

Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol 2: Site-Specific Labeling of a Membrane Receptor (EGFR) using Genetic Code Expansion and iEDDA

This protocol details the site-specific incorporation of a strained alkene unnatural amino acid into the Epidermal Growth Factor Receptor (EGFR) followed by fluorescent labeling via an iEDDA reaction.

Materials:

-

HEK293T cells

-

Plasmids:

-

pCMV-EGFR with an amber stop codon (TAG) at the desired labeling site

-

pIRE4-PylRS-AF (encoding the engineered pyrrolysyl-tRNA synthetase)

-

pCMV-tRNA-Pyl (encoding the corresponding tRNA)

-

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Strained alkene unnatural amino acid (e.g., BCNK)

-

Tetrazine-conjugated fluorophore (e.g., Tet-Cy5)

-

PBS

-

Confocal microscope

Procedure:

-

Transfection and Unnatural Amino Acid Incorporation:

-

Co-transfect HEK293T cells with the EGFR-TAG plasmid, the PylRS-AF plasmid, and the tRNA-Pyl plasmid using a suitable transfection reagent.

-

24 hours post-transfection, replace the medium with fresh medium containing 100 µM BCNK.

-

Incubate the cells for another 24-48 hours to allow for expression of the EGFR protein containing the BCNK unnatural amino acid.

-

-

iEDDA Labeling:

-

Wash the cells twice with PBS.

-

Incubate the cells with a solution of Tet-Cy5 in cell culture medium (e.g., 1-5 µM) for 10-15 minutes at 37°C.

-

-

Imaging:

-

Wash the cells three times with PBS to remove excess dye.

-

Image the cells using a confocal microscope to visualize the specifically labeled EGFR on the cell surface.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to bioorthogonal labeling.

Experimental Workflows

Caption: General workflow for bioorthogonal labeling in live cells.

Caption: Workflow for metabolic labeling of cell surface glycans.

Signaling Pathway Visualization

References

- 1. Site-specific dual encoding and labeling of proteins via genetic code expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Genetic Code Expansion- and Click Chemistry-Based Site-Specific Protein Labeling for Intracellular DNA-PAINT Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescent Labeling of Biomolecules with Cy5-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG3-TCO, a fluorescent labeling reagent, and its application in the precise and efficient labeling of biomolecules. This technology is at the forefront of bioorthogonal chemistry, enabling researchers to visualize, track, and quantify biological molecules in complex systems.

Introduction to Cy5-PEG3-TCO

Cy5-PEG3-TCO is a specialized fluorescent probe consisting of three key components:

-

Cyanine 5 (Cy5): A bright, far-red fluorescent dye that is well-suited for biological imaging due to its high extinction coefficient and emission in a spectral region with minimal cellular autofluorescence.

-

Polyethylene Glycol (PEG): A three-unit PEG linker (PEG3) that enhances the water solubility of the molecule and acts as a flexible spacer, minimizing steric hindrance during the labeling reaction.

-

Trans-cyclooctene (TCO): A highly reactive dienophile that enables rapid and specific covalent bond formation with tetrazine-modified molecules.

The utility of Cy5-PEG3-TCO lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is exceptionally fast, highly selective, and biocompatible.[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for labeling biomolecules in living cells and other complex biological environments.

Quantitative Data

The following table summarizes the key quantitative properties of Cy5-PEG3-TCO and its components. This data is essential for designing and quantifying labeling experiments.

| Property | Value | Reference(s) |

| Fluorophore | Cyanine 5 (Cy5) | [4] |

| Excitation Maximum (λex) | ~647 nm | [5] |

| Emission Maximum (λem) | ~662 nm | |

| Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ at ~650 nm | |

| Molecular Weight | Varies slightly by manufacturer | |

| Reactive Group | Trans-cyclooctene (TCO) | |

| Reaction Partner | Tetrazine | |

| Reaction Type | Inverse-Electron-Demand Diels-Alder |

The TCO-Tetrazine Ligation: A Powerful Labeling Strategy

The core of Cy5-PEG3-TCO's functionality is the bioorthogonal reaction between its TCO group and a tetrazine-modified biomolecule. This reaction is characterized by its exceptional speed and specificity, forming a stable covalent bond.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in labeling biomolecules with Cy5-PEG3-TCO.

Protocol 1: Two-Step Labeling of a Protein with Cy5-PEG3-TCO

This protocol outlines the process of first modifying a protein with a tetrazine group and then labeling it with Cy5-PEG3-TCO.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Tetrazine-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Cy5-PEG3-TCO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns or dialysis equipment

Procedure:

Step 1: Tetrazine Modification of the Protein

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

-

Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

-

Purification: Remove the excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Step 2: Fluorescent Labeling with Cy5-PEG3-TCO

-

Reactant Preparation: Prepare a stock solution of Cy5-PEG3-TCO in an appropriate solvent (e.g., DMSO).

-

Ligation Reaction: Add a 1.5 to 5-fold molar excess of Cy5-PEG3-TCO to the tetrazine-modified protein.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes.

-

Purification: Remove unreacted Cy5-PEG3-TCO using a desalting column or dialysis. The labeled protein is now ready for downstream applications.

Protocol 2: Live-Cell Imaging with Cy5-PEG3-TCO

This protocol describes a pre-targeting approach for imaging cell surface proteins. Cells are first treated with a tetrazine-modified antibody, followed by labeling with Cy5-PEG3-TCO.

Materials:

-

Cells expressing the target surface protein

-

Tetrazine-modified antibody specific to the target protein

-

Live-cell imaging medium

-

Cy5-PEG3-TCO

-

Fluorescence microscope

Procedure:

-

Pre-targeting: Incubate the cells with the tetrazine-modified antibody in live-cell imaging medium at an appropriate concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

-

Ligation and Imaging: Prepare a staining solution of Cy5-PEG3-TCO in imaging medium at a final concentration of 1-5 µM. Add the staining solution to the cells.

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for Cy5. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process.

Quantification of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and ~650 nm (A₆₅₀).

-

Calculate the molar concentration of the protein and the dye using the following equations:

-

Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Dye Concentration (M) = A₆₅₀ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹).

-

-

-

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is between 2 and 7.

Applications in Research and Drug Development

The precise and efficient labeling enabled by Cy5-PEG3-TCO has numerous applications, including:

-

Fluorescence Microscopy: High-resolution imaging of labeled biomolecules in fixed and living cells.

-

Flow Cytometry: Quantification of cell surface markers and intracellular proteins.

-

Western Blotting: Sensitive detection of proteins.

-

In Vivo Imaging: Tracking of labeled cells or molecules in animal models.

-

Antibody-Drug Conjugate (ADC) Development: Attaching fluorescent payloads to antibodies for tracking and mechanistic studies.

Stability and Storage

For optimal performance, Cy5-PEG3-TCO should be stored at -20°C, protected from light and moisture. When preparing solutions, it is recommended to use anhydrous solvents like DMSO or DMF. The TCO group has a limited half-life in aqueous solutions, so it is advisable to use freshly prepared solutions for labeling reactions.

Conclusion

Cy5-PEG3-TCO is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its reliance on the rapid and bioorthogonal TCO-tetrazine ligation allows for highly specific and efficient labeling under biocompatible conditions. This technical guide provides the essential data and protocols to enable researchers, scientists, and drug development professionals to effectively utilize this technology in their studies.

References

Navigating the Frontier of Bioconjugation: A Technical Guide to the Safe Handling of Cy5-PEG3-TCO

For Researchers, Scientists, and Drug Development Professionals

The novel fluorophore-linker conjugate, Cy5-PEG3-TCO, represents a significant advancement in bioconjugation, offering a powerful tool for the precise labeling and tracking of biomolecules. As with any chemical reagent, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the safety and handling guidelines for Cy5-PEG3-TCO, integrating data on its constituent parts—the cyanine dye (Cy5), the polyethylene glycol linker (PEG3), and the trans-cyclooctene (TCO) moiety.

Section 1: Chemical and Physical Properties

While a comprehensive toxicological profile for Cy5-PEG3-TCO is not fully established, an analysis of its components provides a basis for safe handling procedures. The Safety Data Sheet (SDS) for Cy5-PEG3-TCO indicates that the compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all laboratory chemicals with a degree of caution.

| Property | Value | Source |

| Formula | C49H69ClN4O6 | [1] |

| Molecular Weight | 845.55 | [1] |

| Appearance | (Not specified) | - |

| Solubility | Soluble in organic solvents such as DMF or DMSO | [2] |

Section 2: Hazard Identification and Safety Precautions

The primary hazards associated with Cy5-PEG3-TCO stem from the characteristics of its individual components.

Cyanine Dyes (Cy5): Cyanine dyes, as a class, should be treated as potentially toxic, as their full toxicological properties are often unknown.[3] They are also recognized as sensitizers, meaning they can cause allergic reactions upon repeated exposure. Furthermore, these dyes are sensitive to light and should be stored accordingly to prevent degradation.

Polyethylene Glycol (PEG): The PEG component itself is generally considered to have low toxicity. The main concern with PEG compounds is the potential for contamination with ethylene oxide and 1,4-dioxane, which are byproducts of the manufacturing process and are classified as known or possible human carcinogens. PEGs can also act as "penetration enhancers," which may increase the skin's absorption of other, potentially harmful, ingredients.

Trans-cyclooctene (TCO): The TCO group is a highly reactive moiety used in bioorthogonal chemistry. While specific toxicity data is limited, its high reactivity warrants careful handling to avoid unintended reactions. TCO is also susceptible to isomerization to its less reactive cis-cyclooctene form, which can impact its efficacy in labeling experiments. Therefore, long-term storage is not recommended.

Personal Protective Equipment (PPE)

To mitigate potential risks, the following personal protective equipment should be worn at all times when handling Cy5-PEG3-TCO and its solutions:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Impervious gloves, such as nitrile gloves, should be worn to prevent skin contact.

-

Body Protection: A laboratory coat or other protective clothing is necessary to prevent contamination of personal clothing.

-

Respiratory Protection: While not normally required under standard laboratory conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if aerosols are generated or if working in a poorly ventilated area.

Section 3: Handling and Storage

General Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

-

Avoid breathing dust, vapors, or mists.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling the compound.

-

As a general precaution, do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Protect from light to prevent degradation of the Cy5 dye.

-

Given the TCO moiety's limited stability, long-term storage is not advisable. For optimal performance, use the compound as fresh as possible.

Section 4: Accidental Release and First Aid Measures

Accidental Release: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment, including respiratory protection if necessary. Prevent the spilled material from entering drains or water courses. Absorb the spill with an inert material and collect it for disposal.

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Section 5: Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Section 6: Experimental Protocols and Workflow

The following section outlines a general experimental workflow for using Cy5-PEG3-TCO in a bioconjugation experiment, emphasizing the key safety and handling steps.

Preparation of Stock Solutions

Non-sulfonated cyanine dyes like Cy5 typically require dissolution in an organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to an aqueous buffer.

Protocol:

-

Under a chemical fume hood, carefully weigh the required amount of Cy5-PEG3-TCO.

-

Dissolve the compound in a minimal amount of anhydrous DMF or DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution protected from light, and if possible, under an inert atmosphere to protect the TCO moiety.

Labeling of Biomolecules

The following is a generalized protocol for labeling a tetrazine-modified protein. The specific concentrations and reaction times will need to be optimized for the particular biomolecule.

Protocol:

-

Prepare the tetrazine-modified protein in an appropriate reaction buffer (e.g., PBS, pH 7.0-7.5).

-

Add the Cy5-PEG3-TCO stock solution to the protein solution. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid protein precipitation.

-

Incubate the reaction mixture at the desired temperature with gentle mixing.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the labeled protein from the excess, unreacted dye using methods such as gel filtration or dialysis.

Section 7: Visualizing Safe Handling Workflow

The following diagram illustrates the key stages of a safe handling workflow for Cy5-PEG3-TCO.

Caption: A logical workflow for the safe handling of Cy5-PEG3-TCO.

This guide provides a framework for the safe and effective use of Cy5-PEG3-TCO in a research setting. Adherence to these guidelines is essential for protecting laboratory personnel and ensuring the generation of high-quality, reproducible scientific data. Always consult the most up-to-date Safety Data Sheet and relevant institutional safety protocols before beginning any new experimental procedure.

References

An In-Depth Technical Guide to Pretargeted Imaging with Trans-Cyclooctene (TCO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and quantitative data associated with pretargeted imaging utilizing the bioorthogonal reaction between trans-cyclooctene (TCO) and tetrazine.

Core Principles of TCO-Based Pretargeted Imaging

Pretargeted imaging is a multi-step strategy designed to enhance the contrast and reduce the radiation dose associated with traditional radioimmunotherapy and imaging.[1][2] This approach temporally separates the targeting of a biological molecule from the delivery of the imaging agent.[3] The most successful implementation of this strategy relies on the inverse electron demand Diels-Alder (IEDDA) reaction, a bioorthogonal "click" chemistry reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) derivative.[4][5]

The core principle involves a two-step process:

-

Pretargeting Step: A targeting molecule, typically a monoclonal antibody (mAb) modified with TCO, is administered to the subject. This TCO-conjugated antibody circulates and accumulates at the target site (e.g., a tumor expressing a specific antigen). A crucial waiting period allows for the unbound antibody to clear from the bloodstream and non-target tissues, minimizing background signal. The in vivo stability of the TCO tag is critical for the success of this step.

-

Imaging Step: A small, radiolabeled tetrazine molecule is administered. This imaging probe rapidly distributes throughout the body and undergoes a highly specific and rapid IEDDA reaction with the TCO-modified antibody localized at the target site. The unreacted tetrazine probe is quickly cleared from the body through renal excretion due to its small size and hydrophilic nature. This rapid clearance of background radioactivity leads to high-contrast images of the target tissue.

The primary advantage of this methodology is the uncoupling of the slow pharmacokinetics of the antibody from the short half-life of many clinically relevant radioisotopes (e.g., Fluorine-18). This allows for the use of short-lived radionuclides for imaging large, slow-clearing molecules like antibodies, significantly reducing the radiation dose to the patient compared to directly labeled antibodies.

Quantitative Data in TCO-Based Pretargeted Imaging

The efficacy of TCO-based pretargeted imaging is dependent on several quantitative parameters, including the kinetics of the TCO-tetrazine ligation, the biodistribution of the components, and the resulting imaging contrast.

Reaction Kinetics

The IEDDA reaction between TCO and tetrazine is characterized by exceptionally fast second-order rate constants (k₂), which are crucial for efficient in vivo ligation at low concentrations.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| TCO-Antibody | ¹⁷⁷Lu-Tz | 2.7 x 10⁵ | |

| TCO-PeptoBrush | Lipophilic Tetrazine | >25,000 (per TCO unit) | |

| TCO | 18F-labeled Tetrazine | >50,000 |

Biodistribution Data

The biodistribution of the radiolabeled tetrazine is a key indicator of the success of the pretargeting strategy. High tumor uptake (%ID/g) with low accumulation in non-target organs is desirable.

| Radiotracer | Targeting Agent | Tumor Model | Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Reference |

| ¹¹¹In-tetrazine | CC49-TCO | LS174T Colon Cancer | 3 h | 4.2 | - | - | - | |

| ¹⁷⁷Lu-DOTA-PEG₇-Tz | huA33-TCO | Colorectal Carcinoma | 24 h | 21.2 ± 2.9 | - | - | - | |

| 18F-Tz-PEG₁₁-Al[¹⁸F]-NOTA | 5B1-TCO | BxPC3 Pancreatic Cancer | 4 h | 6.4 | - | - | - | |

| ⁸⁹Zr-DFO-PEG₅-Tz | U36-TCO | HNSCC | 72 h | 1.5 ± 0.2 | - | - | - | |

| ⁹⁹mTc-HYNIC-tetrazine | TCO-BP (pretargeted) | Balb/c Mice (bone) | 6 h | 2.5 ± 0.5 (knee) | 0.1 ± 0.0 | 0.3 ± 0.1 | 0.8 ± 0.1 | |

| ¹¹¹In-DOTA-Tz | THIOMAB-TCO | SK-BR-3 Breast Cancer | 24 h | 1.02 | 0.5 | 0.8 | 1.0 |

Tumor-to-Background Ratios

A high tumor-to-background ratio is the ultimate goal of pretargeted imaging, as it directly correlates with image quality and diagnostic accuracy.

| Imaging System | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |

| ¹¹¹In-SPECT (CC49-TCO) | 13.1 | - | |

| ⁸⁹Zr-PET (U36-TCO) | 23.49 ± 6.22 | - | |

| ¹⁷⁷Lu-PRIT (CC49-TCO with clearing agent) | - | 254 | |

| 18F-PET (Cetuximab-TCO) | - | 2.64 (Tumor/Liver) |

Experimental Protocols

This section provides detailed methodologies for the key experiments in TCO-based pretargeted imaging.

Antibody-TCO Conjugation (via NHS Ester)

This protocol describes the conjugation of a TCO moiety to a monoclonal antibody using an N-Hydroxysuccinimide (NHS) ester functionalized TCO.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Bicarbonate buffer (0.1 M, pH 8.5)

-